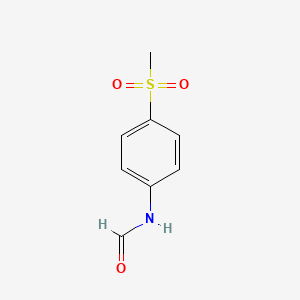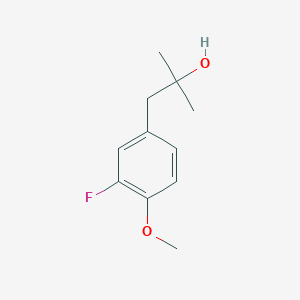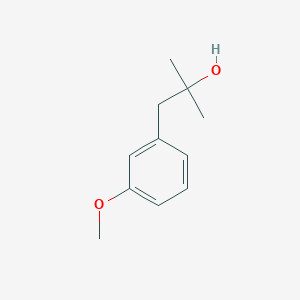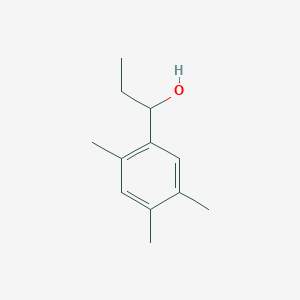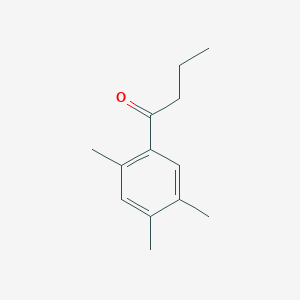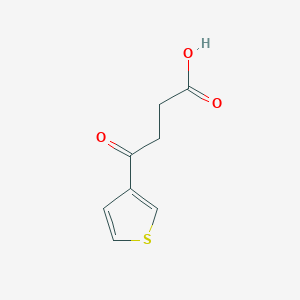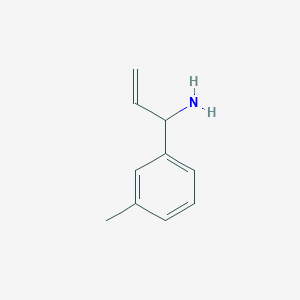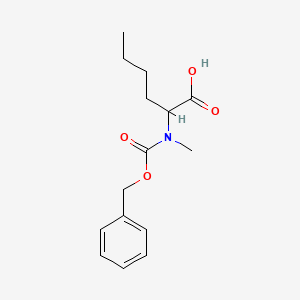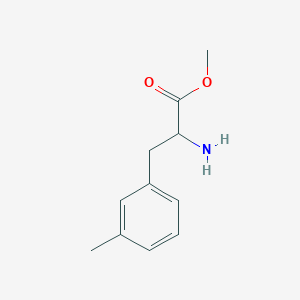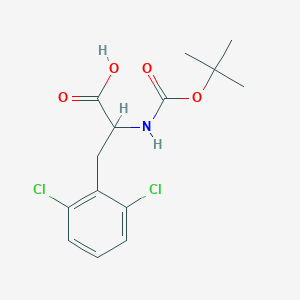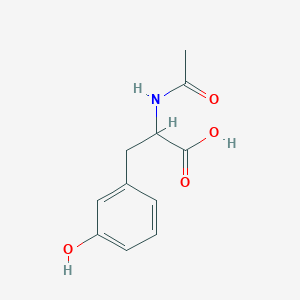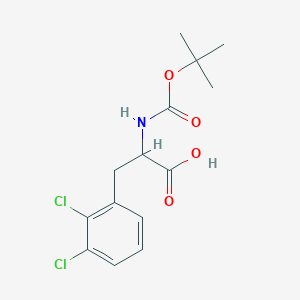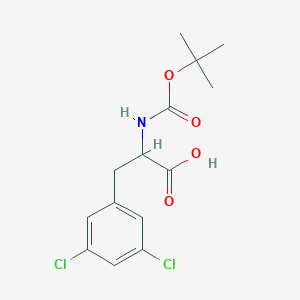
3,5-Dichloro-n-boc-DL-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloro-n-boc-DL-phenylalanine is a chemical compound with the molecular formula C14H17Cl2NO4. It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of two chlorine atoms at the 3 and 5 positions of the phenyl ring, as well as a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-n-boc-DL-phenylalanine typically involves the following steps:
Chlorination: The starting material, phenylalanine, undergoes chlorination to introduce chlorine atoms at the 3 and 5 positions of the phenyl ring. This can be achieved using reagents such as chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.
Protection: The amino group of the chlorinated phenylalanine is then protected using a tert-butoxycarbonyl (Boc) group. This is usually done by reacting the compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and protection reactions, followed by purification steps such as crystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3,5-Dichloro-n-boc-DL-phenylalanine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.
Common Reagents and Conditions
Substitution Reactions: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu), and other nucleophiles.
Deprotection Reactions: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Deprotection Reactions: Removal of the Boc group yields 3,5-Dichloro-DL-phenylalanine.
科学研究应用
3,5-Dichloro-n-boc-DL-phenylalanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein engineering, as it can be incorporated into peptides and proteins.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 3,5-Dichloro-n-boc-DL-phenylalanine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The presence of the Boc protecting group can also affect the compound’s reactivity and stability, making it useful in controlled synthetic processes.
相似化合物的比较
Similar Compounds
3,4-Dichloro-n-boc-DL-phenylalanine: Similar structure but with chlorine atoms at the 3 and 4 positions.
3,5-Dichloro-DL-phenylalanine: Lacks the Boc protecting group.
3,5-Dichloro-L-phenylalanine: The L-enantiomer of the compound without the Boc group.
Uniqueness
3,5-Dichloro-n-boc-DL-phenylalanine is unique due to the presence of both the Boc protecting group and the specific positioning of chlorine atoms on the phenyl ring. This combination of features makes it particularly useful in synthetic chemistry, where selective protection and reactivity are crucial.
属性
IUPAC Name |
3-(3,5-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-9(15)7-10(16)5-8/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAOZRGFKAVEKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(Methylthio)phenyl]formamide](/img/structure/B7893306.png)
